Bis(4-chlorobenzyl)tin dichloride

説明

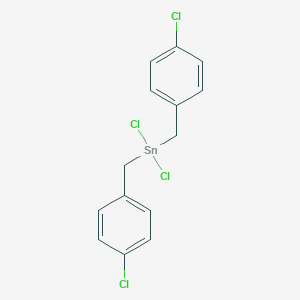

Bis(4-chlorobenzyl)tin dichloride (chemical formula: $ \text{C}{14}\text{H}{12}\text{Cl}_4\text{Sn} $) is an organotin compound characterized by two 4-chlorobenzyl groups and two chloride ligands bound to a central tin(IV) atom. It is synthesized via the direct reaction of 4-chlorobenzyl chloride with metallic tin powder in toluene, followed by recrystallization from methanol/acetone mixtures . Its high thermal stability (melting point >553 K) and distinct IR spectral features (e.g., ν(Sn–C) at 481 cm⁻¹) make it a model compound for studying hyperconjugation effects and coordination chemistry . Applications range from anion-selective electrodes to intermediates in synthesizing organotin oxides and complexes .

特性

IUPAC Name |

dichloro-bis[(4-chlorophenyl)methyl]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6Cl.2ClH.Sn/c2*1-6-2-4-7(8)5-3-6;;;/h2*2-5H,1H2;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYGXJOMILVEHQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C[Sn](CC2=CC=C(C=C2)Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172653 | |

| Record name | Bis(4-chlorobenzyl)tin dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19135-40-1 | |

| Record name | Bis(4-chlorobenzyl)tin dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019135401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-chlorobenzyl)tin dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Sisido et al. (1961) Approach

The foundational method for synthesizing bis(4-chlorobenzyl)tin dichloride involves the direct reaction of metallic tin with 4-chlorobenzyl chloride. Sisido et al. pioneered this approach, refluxing tin metal with excess 4-chlorobenzyl chloride in an inert solvent. The reaction proceeds via a radical mechanism, where tin undergoes oxidative addition with the benzyl chloride derivative. Early iterations of this method suffered from prolonged reaction times (7–9 hours) and moderate yields (~60–70%), attributed to incomplete tin utilization and side reactions.

Key Limitations:

-

Residue Formation : Up to 12 g of unreacted tin remained per 38 g starting material, necessitating cumbersome purification.

-

Solvent Constraints : Early protocols used high-boiling solvents like xylene, which complicated product isolation.

Modern Single-Step Catalytic Methods

Patent US3080408A: Enhanced Synthesis

A 1961 patent (US3080408A) revolutionized this compound synthesis by introducing catalytic metals and optimized solvents. The method involves:

-

Heating comminuted tin in a high-boiling solvent (e.g., dibutyl ether, toluene).

-

Dropwise addition of 4-chlorobenzyl chloride to the boiling mixture.

-

Incorporation of catalytic metals (Cu, Fe, Au) to accelerate reaction kinetics.

Reaction Conditions:

| Parameter | Specification |

|---|---|

| Temperature | 100–150°C |

| Solvent | Dibutyl ether, butyl acetate |

| Catalyst Loading | 0.01–1 g per 38 g tin |

| Reaction Time | 1–2 hours |

Catalytic Metal Effects

The addition of 0.05 g copper powder reduced reaction times to 1 hour while increasing yields to 82.5 g per 38 g tin. Gold foil further enhanced efficiency, yielding 82 g product with minimal residual tin (4.5 g). Iron, though less effective, still improved yields compared to non-catalytic methods (Table 1).

Table 1: Yield Comparison Across Catalytic Systems

| Example | Catalyst | Reaction Time (h) | Yield (g) | Tin Residue (g) |

|---|---|---|---|---|

| 1 | None | 1 | 78.5 | 4.5 |

| 3 | Cu | 1 | 82.5 | 4.5 |

| 4 | Fe | 1 | 73.5 | 4.5 |

| 5 | Au | 1 | 82.0 | 4.5 |

Reaction Optimization and Parameters

Solvent Selection

High-boiling solvents (100–150°C) such as dibutyl ether improved tin reactivity by maintaining a homogeneous reaction medium. Polar solvents like butyl acetate enhanced chloride ion dissociation, favoring Sn–C bond formation.

Temperature and Time

Elevated temperatures (≥100°C) minimized side products like stannous chloride. Extending reaction times beyond 1 hour marginally increased yields (e.g., 89 g after 2 hours), though prolonged heating risked thermal decomposition.

Analytical Characterization

X-ray Crystallography

Single-crystal studies confirmed the compound’s trans-C₂SnCl₂N₂ octahedral geometry, with a near-linear C–Sn–C angle of 178.4°. The dihedral angle between benzene rings (39.62°) indicated minimal steric hindrance, consistent with efficient packing in the crystalline lattice.

Applications and Industrial Relevance

This compound’s primary application lies in stabilizing polyvinyl chloride (PVC) resins, where it inhibits thermal degradation . Modern catalytic methods have enabled scalable production, meeting industrial demand for high-purity organotin stabilizers.

化学反応の分析

Reaction Conditions

-

Reagents : 4-chlorobenzyl chloride and metallic tin.

-

Solvent : Toluene.

-

Temperature : Typically heated to reflux.

-

Yield : The yield can vary, but reports indicate yields around 51.9% under optimized conditions .

Characterization Techniques

The characterization of bis(4-chlorobenzyl)tin dichloride is performed using several analytical techniques:

-

Nuclear Magnetic Resonance (NMR) : Used to determine the structure and confirm the presence of the bis(4-chlorobenzyl) groups.

-

Infrared Spectroscopy (IR) : Provides information on functional groups present in the compound.

-

X-ray Crystallography : Offers insights into the molecular geometry and arrangement in the crystal lattice .

Data Table: Characterization Results

| Method | Observations |

|---|---|

| NMR | Peaks corresponding to aromatic protons at δ 7.0-7.5 ppm |

| IR | Characteristic peaks at 1600 cm⁻¹ (C=C stretch), 1030 cm⁻¹ (C–O stretch) |

| X-ray | Sn—Cl bond lengths: Sn—Cl1 = 2.5093 Å, Sn—Cl2 = 2.5094 Å |

Hydrolysis Reactions

This compound can undergo hydrolysis in the presence of moisture, leading to the formation of di(4-chlorobenzyl)tin oxide and hydrochloric acid:

This reaction highlights the sensitivity of organotin compounds to hydrolysis, which can affect their stability and reactivity.

Coordination Chemistry

This compound can act as a Lewis acid and coordinate with various ligands, such as pyridine derivatives. For example, when reacted with 2,2'-bipyridine , it forms a complex with a distorted octahedral geometry:

This reaction results in significant structural changes and can be characterized by X-ray crystallography .

科学的研究の応用

Organic Synthesis

Precursor for Organotin Compounds

Bis(4-chlorobenzyl)tin dichloride serves as a precursor for synthesizing other organotin compounds. These derivatives can exhibit various useful properties in scientific research, including enhanced reactivity and stability compared to other organotin compounds. The ability to generate arylmethyl radicals distinguishes it from similar compounds, making it valuable in organic synthesis pathways.

Reactions and Mechanisms

The compound participates in several key reactions, including nucleophilic substitutions and radical reactions. Its reactivity allows it to be utilized in creating complex molecular architectures that are essential in developing new materials and pharmaceuticals.

Material Science

Development of Novel Materials

Research has explored the use of this compound in the design of novel materials. The compound's unique properties make it suitable for applications in coatings, plastics, and other polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Nanomaterials and Pigments

The compound has also been investigated for its potential role in the development of nanomaterials, particularly as pigments. Studies have shown that organotin compounds can interact with various cellular components, which opens avenues for their use in biocompatible materials .

Biological Applications

Interactions with Biological Systems

Investigations into the biological interactions of this compound have revealed its ability to bind with cellular components, influencing metabolic pathways. These interactions may lead to both therapeutic benefits and adverse effects, necessitating thorough evaluation before clinical applications.

Potential Therapeutic Uses

The compound has been studied for its potential use in drug delivery systems due to its ability to encapsulate therapeutic agents effectively. For instance, formulations incorporating bis(4-chlorobenzyl)tin derivatives have shown promise in cancer chemotherapy by enhancing drug solubility and release profiles .

Case Study 1: Anticancer Activity

A study demonstrated that a complex formed from bis(4-chlorobenzyl)tin derivatives exhibited significant cytotoxic effects against MCF-7 breast cancer cells. The formulation achieved a cumulative drug release of 75% over 60 days in physiological conditions, indicating its potential as a controlled-release system for anticancer drugs .

Case Study 2: Environmental Applications

Research has highlighted the environmental applications of nanoscale reactive metal particles, including those derived from organotin compounds like this compound. These materials have been explored for their efficacy in treating wastewater contaminated with chlorinated pollutants through catalytic processes, showcasing their utility beyond traditional chemical applications .

作用機序

The mechanism of action of bis(4-chlorobenzyl)tin dichloride involves its interaction with molecular targets, such as enzymes and cellular components. The tin center can coordinate with various ligands, affecting the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

Comparative Analysis with Similar Organotin Dichlorides

This section evaluates bis(4-chlorobenzyl)tin dichloride against structurally related organotin dichlorides, focusing on synthesis, physicochemical properties, reactivity, and applications.

Structural and Physicochemical Properties

Table 1: Key Properties of this compound and Analogues

Key Observations:

- Thermal Stability : this compound exhibits exceptional thermal stability (>280°C decomposition) compared to DBTC (204–206°C), attributed to electron-withdrawing 4-chlorobenzyl groups enhancing Sn–C bond strength .

- Hyperconjugation Effects : The 4-chlorobenzyl substituents increase selectivity for dibasic phosphate anions via Sn–C hyperconjugation, a feature absent in alkyl-substituted analogues like DBTC .

Reactivity and Coordination Chemistry

- Ligand Exchange Reactions: this compound reacts with nitrogen donors (e.g., 2,2′-bipyridine) to form six-coordinate complexes with distorted octahedral geometry, as confirmed by X-ray crystallography . In contrast, DBTC forms adducts with weaker Lewis bases due to steric hindrance from bulky alkyl groups .

- Hydrolysis : Base hydrolysis of this compound yields di(4-chlorobenzyl)tin oxide, a precursor for sulfur-containing ligands . Similar hydrolysis of DBTC produces dibutyltin oxide, widely used as a PVC stabilizer .

Selectivity in Anion Recognition

Table 2: Anion Selectivity of Organotin Dichlorides

- Electron-Withdrawing Effects: The 4-chloro groups enhance selectivity for dibasic phosphate over nucleotides (ATP, ADP) in this compound, whereas DBTC favors aromatic carboxylates due to nonpolar interactions .

Q & A

Basic: What are the established synthetic routes for Bis(4-chlorobenzyl)tin dichloride, and how can reaction conditions be optimized?

Answer:

this compound is synthesized via direct reaction of 4-chlorobenzyl chloride with metallic tin, followed by hydrolysis. A standard procedure involves refluxing 4-chlorobenzyl chloride with tin metal in a solvent (e.g., ethanol) under inert conditions. For example, di(4-chlorobenzyl)tin oxide is produced by base hydrolysis of the dichloride using 10% NaOH . Optimization includes adjusting stoichiometry, solvent polarity (ethanol vs. chloroform), and reaction time to improve yield. Analogous methods for fluorinated derivatives suggest refluxing with ligands (e.g., 2,2′-bipyridine) in chloroform can extend to chlorinated analogs .

Basic: What purification and crystallization methods yield high-purity this compound?

Answer:

Post-synthesis, purification involves filtration of unreacted metals or byproducts, followed by slow evaporation of the filtrate in ethanol to obtain colorless crystals . For ligand-adduct complexes (e.g., with 2,2′-bipyridine), chloroform is preferred due to its moderate polarity, which facilitates ligand coordination and crystal growth . Thermal gradient crystallization or solvent diffusion methods can further enhance crystal quality for structural studies.

Advanced: How is X-ray crystallography applied to resolve the structure of this compound derivatives?

Answer:

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is the gold standard. Hydrogen atoms are typically modeled in calculated positions with riding approximations (C–H = 0.95–0.99 Å, ) . For organotin complexes, refinement focuses on resolving Sn–Cl and Sn–C bond distances (expected range: 2.40–2.55 Å for Sn–Cl). SHELXTL (Bruker AXS) or OLEX2 interfaces are used for macromolecular applications, leveraging high-resolution data .

Advanced: How should researchers address data discrepancies during crystallographic refinement?

Answer:

Discrepancies arise from disordered solvent molecules, twinning, or omitted reflections. For example, in fluorobenzyl analogs, reflections with poor agreement (, (0 1 0), (3 −7 5)) are excluded from refinement . SHELX’s robust weighting schemes and Fourier difference maps help identify unresolved electron density. Cross-validation with and iterative refinement cycles are critical. SHELXD’s dual-space algorithms improve phase solutions for challenging datasets .

Advanced: How can ligand substitution reactions be designed for this compound?

Answer:

Ligand substitution involves replacing chloride ligands with nitrogen- or sulfur-donor ligands (e.g., 2,2′-bipyridine). A 1:1 molar ratio of dichloride to ligand in chloroform under reflux ensures complete coordination . Kinetic studies (e.g., variable-temperature NMR) can probe substitution mechanisms, while DFT calculations predict ligand affinity. Reaction progress is monitored via NMR shifts, with Sn(IV) complexes typically resonating at δ −200 to −400 ppm.

Advanced: What computational strategies predict the reactivity and stability of this compound?

Answer:

Density Functional Theory (DFT) calculates molecular orbitals, bond dissociation energies, and reaction pathways. PubChem-derived SMILES strings (e.g., ClC1=CC=C(C=C1)CSn(Cl)(CC2=CC=C(C=C2)Cl)Cl) enable in silico modeling of substituent effects . Molecular dynamics simulations assess thermal stability, while QTAIM analysis evaluates Sn–ligand bond critical points. Software like Gaussian or ORCA integrates these methods, validated against experimental crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。